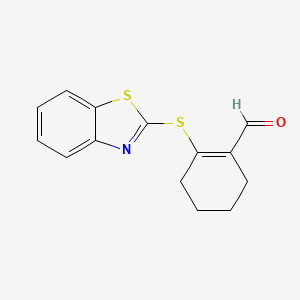

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde, also known as BTA-1, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of benzothiazole derivatives and has been synthesized by various methods.

Applications De Recherche Scientifique

Preparation and Synthesis Techniques

The preparation of benzoheterocyclic carbaldehydes, including compounds similar to 2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde, involves starting with methyl-substituted 2-aminobenzoheterocycles. The process includes protecting the nitrogen as an N,N-diBoc derivative, followed by free radical halogenation and a mild silver nitrite/dimethylsulfoxide-mediated conversion to the aldehyde functionality (Luzzio & Wlodarczyk, 2009). Another study highlights the use of benzothiazole-2-carbaldehyde in the synthesis of aldehydes or ketones via transaminations, demonstrating its versatility in organic synthesis (Calō, Lopez, & Todesco, 1972).

Catalysis and Reaction Mechanisms

In the context of catalysis, the compound has been implicated in studies involving Lewis acid catalysis within microporous metal-organic frameworks. This research showed that certain aldehydes and ketones could be rapidly converted to cyanosilylated products in the presence of such frameworks, highlighting the potential role of this compound-related compounds in facilitating these transformations (Horike, Dincǎ, Tamaki, & Long, 2008).

Novel Compounds and Derivatives

The synthesis of novel derivatives through reactions with this compound or related compounds has been explored in multiple studies. For instance, the creation of novel heterocycles and push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications demonstrates the compound's utility in developing new materials with unique electronic properties (Al-Omran, Mohareb, & El-Khair, 2011); (Hrobárik, Sigmundová, & Zahradník, 2004).

Green Chemistry Approaches

Recent advances in the synthesis of benzothiazole compounds, including green chemistry methods, have highlighted the importance of sustainable and environmentally friendly approaches. These methods emphasize the use of condensation reactions and the cyclization of thioamide or CO2 as raw materials, showcasing the potential of this compound in facilitating green chemistry practices (Gao, Liu, Zuo, Feng, & Gao, 2020).

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS2/c16-9-10-5-1-3-7-12(10)17-14-15-11-6-2-4-8-13(11)18-14/h2,4,6,8-9H,1,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFPGBQIDVVWIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)SC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)

![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2888380.png)

![N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888383.png)